molecular formula C10H16O B14754552 3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one CAS No. 937-44-0

3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one

Cat. No.: B14754552
CAS No.: 937-44-0
M. Wt: 152.23 g/mol
InChI Key: ZQAMIZCYCZELLA-UHFFFAOYSA-N
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Description

3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 2-methylprop-2-en-1-yl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of vanadium catalysts and hydrogen peroxide for the catalytic oxidation of cyclohexene is one such method . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the alkene moiety can undergo electrophilic addition. These interactions are crucial for its reactivity and applications in synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclohexanone derivatives. This uniqueness makes it valuable for specialized applications in organic synthesis and industrial chemistry.

Properties

CAS No.

937-44-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-8(2)6-9-4-3-5-10(11)7-9/h9H,1,3-7H2,2H3

InChI Key

ZQAMIZCYCZELLA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CCCC(=O)C1

Origin of Product

United States

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